4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is a complex organic compound that features a benzene ring substituted with a chloro group, a methoxy group, and a sulfonyl group linked to a 4-methyl-2-phenylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:
Electrophilic Aromatic Substitution (EAS):
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Imidazole Formation: The imidazole moiety is synthesized separately and then attached to the benzene ring via a sulfonyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for EAS and sulfonylation steps, as well as automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the imidazole ring can undergo reduction.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with new functional groups replacing the chloro group.
Oxidation: Products with carbonyl groups replacing methoxy groups.
Reduction: Reduced imidazole derivatives.
Scientific Research Applications
4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is unique due to the presence of the imidazole moiety linked via a sulfonyl group, which imparts distinct chemical and biological properties compared to other similar benzene derivatives.
Properties
Molecular Formula |
C17H15ClN2O3S |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C17H15ClN2O3S/c1-12-11-20(17(19-12)13-6-4-3-5-7-13)24(21,22)16-10-14(18)8-9-15(16)23-2/h3-11H,1-2H3 |
InChI Key |
NYNWMSVASNGDNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.